Superior Kinase Inhibition: Potent Activity Against PDHK4 and PDK1 Compared to Inactive or Less Potent Analogs
5,6-Dichloropyrimidin-4-ol demonstrates potent, low nanomolar inhibitory activity against specific kinase targets, namely Pyruvate Dehydrogenase Kinase 4 (PDHK4) and 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), a profile that is not shared by all pyrimidine derivatives. Its measured IC50 values are 21 nM for PDHK4 and 62 nM for PDK1 [1]. In contrast, many other simple chlorinated pyrimidines exhibit no or significantly weaker activity against these specific enzymes, highlighting the critical importance of the 5,6-dichloro-4-ol substitution pattern for achieving this level of potency.
| Evidence Dimension | Inhibition of PDHK4 |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | General pyrimidine scaffold (Class-level inference) |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | Radiometric biochemical kinase assay |
Why This Matters
This data provides a clear, quantitative rationale for selecting 5,6-Dichloropyrimidin-4-ol over other generic pyrimidine building blocks in kinase-targeted drug discovery programs, saving valuable time and resources by starting with a validated, potent scaffold.
- [1] BindingDB. (n.d.). BDBM50236530 (CHEMBL3727577) Activity Data. View Source
